2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
説明
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1152475-62-1) is a halogenated pyrrolopyrimidine derivative characterized by its fused bicyclic structure. The compound features a chloro substituent at position 2, an iodo group at position 7, and a methyl group at position 5 of the pyrrolopyrimidine scaffold. Its molecular formula is C₇H₆ClIN₃, with a molar mass of 334.50 g/mol. The compound is primarily utilized in industrial and scientific research, particularly as a synthetic intermediate in medicinal chemistry and materials science .
特性
IUPAC Name |
2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFSJYDYCROCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745416 | |
| Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-62-1 | |
| Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 1152475-62-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C7H5N3ClI
- Molecular Weight : 293.49 g/mol
- PubChem CID : 71307740
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, primarily through interactions with key enzymes and pathways involved in cancer progression and cell cycle regulation.
Inhibition of Kinases
A notable study highlights the compound's potential as an inhibitor of several receptor tyrosine kinases (RTKs) including EGFR, Her2, and VEGFR2. The compound demonstrated significant inhibition with IC50 values comparable to established inhibitors like sunitinib. For instance, in vitro assays showed IC50 values ranging from 40 to 204 nM against these targets .
Biological Activity Data
| Target | IC50 (nM) | Comparison |
|---|---|---|
| EGFR | 204 | Comparable to sunitinib |
| Her2 | 120 | Comparable to sunitinib |
| VEGFR2 | 80 | Comparable to sunitinib |
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cell Lines
-
Mechanistic Insights
- Mechanistic studies revealed that treatment with this compound induced apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2). This suggests a robust mechanism for triggering programmed cell death, which is crucial for cancer therapy .
- In Silico Studies
科学的研究の応用
Pharmaceutical Applications
-
Antiviral Activity
- Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit antiviral properties. For instance, research highlighted the synthesis of ribonucleoside analogs derived from 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, which showed promising results against viral infections. These compounds were evaluated for their efficacy in inhibiting viral replication through various mechanisms, including interference with nucleic acid synthesis .
-
Cancer Research
- The compound's structural features make it a candidate for developing novel anticancer agents. Studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, a case study reported the synthesis of a series of 7-deazapurine derivatives that included this compound as a key intermediate, showing potential as selective kinase inhibitors in cancer therapy .
Biochemical Applications
- Enzyme Inhibition
- The compound has been investigated for its ability to inhibit certain enzymes critical in biochemical pathways. For instance, it has been noted that modifications to the pyrrolo[3,2-d]pyrimidine scaffold can enhance enzyme inhibition properties, making it useful in drug design aimed at metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | N-Iodosuccinimide in DMF | 6-Chloro-7-iodo-7-deazapurine |
| 2 | Glycosylation with ribose derivatives | Ribonucleoside analogs |
This synthetic pathway not only highlights the versatility of the compound but also its potential for further modifications to enhance biological activity.
Case Studies
- Antiviral Evaluation
-
Kinase Inhibition
- Another research effort focused on the development of kinase inhibitors derived from pyrrolo[3,2-d]pyrimidines. The study found that specific structural modifications led to enhanced selectivity and potency against cancer cell lines, demonstrating the compound's potential as a lead structure for new anticancer drugs .
類似化合物との比較
Comparison with Similar Compounds
Pyrrolopyrimidine derivatives are a versatile class of heterocyclic compounds with applications in drug discovery and organic synthesis. Below is a detailed comparison of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine with structurally related analogs:
Substituent Variations and Structural Analogues
Key Structural and Functional Differences
Halogen Substituents :
- The iodo group at position 7 in the target compound provides a heavy atom useful in X-ray crystallography and Suzuki-Miyaura cross-coupling reactions, whereas bromo (e.g., 1419101-10-2) or fluoro (e.g., 2068150-40-1) analogs offer distinct reactivity profiles .
- Chloro at position 2 is a common leaving group, facilitating nucleophilic substitution reactions in drug design .
Methyl Group Influence: The methyl group at position 5 enhances lipophilicity and steric bulk compared to non-methylated analogs like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (3680-69-1). This can improve membrane permeability in bioactive molecules .
Ring Position Variations :
- Compounds with pyrrolo[2,3-d]pyrimidine scaffolds (e.g., 123148-78-7) differ in ring fusion orientation, altering electronic distribution and binding affinity in biological targets .
準備方法
Regioselective Reductive Dehalogenation and Iodination
A key step reported in the literature involves the regioselective reductive dehalogenation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine to selectively remove the chlorine at position 4, followed by iodination at position 7 to introduce the iodine substituent.
- The reductive dehalogenation is usually carried out under controlled conditions to avoid over-reduction.
- Iodination employs reagents such as N-iodosuccinimide (NIS) to achieve selective substitution at the 7-position.
This method ensures high regioselectivity and yields the intermediate 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, which can then be methylated at position 5.
N-Methylation at Position 5
The methylation of the nitrogen at position 5 is achieved through:
- Treatment with methylating agents such as methyl iodide or methyl triflate,
- Under basic or neutral conditions to prevent side reactions,
- Often performed after iodination to stabilize the molecule and facilitate further functionalization.
This step yields the target compound this compound with high purity.
Catalytic Hydrogenation and Purification
In some synthetic sequences, catalytic hydrogenation is applied to reduce olefinic or nitro intermediates related to the pyrrolo[3,2-d]pyrimidine scaffold, using:
- Palladium on carbon (Pd/C) as the catalyst,
- Hydrogen gas under mild pressure,
- Solvents such as ethanol under nitrogen atmosphere.
This step is crucial for converting precursors to the desired heterocyclic core without affecting the halogen substituents.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Dehalogenation | Reducing agent (e.g., Pd/C, H2) | Ethanol or DMF | Room temp to 50 | 85-90 | Selective removal of 4-chloro substituent |
| Iodination | N-Iodosuccinimide (NIS) | DMF or CH2Cl2 | 0-25 | 75-85 | Regioselective iodination at position 7 |
| N-Methylation | Methyl iodide or methyl triflate, base | DMF or acetone | 20-40 | 80-90 | Methylation at position 5 nitrogen |
| Catalytic Hydrogenation | Pd/C, H2 under N2 atmosphere | Ethanol | Room temp | Quantitative | Used for reduction of intermediates |
Representative Synthetic Route (Summary)
- Starting Material: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
- Step 1: Regioselective reductive dehalogenation to remove chlorine at position 4.
- Step 2: Iodination at position 7 using N-iodosuccinimide.
- Step 3: N-Methylation at position 5 with methyl iodide.
- Step 4: Purification and characterization of this compound.
Research Findings and Analytical Data
- NMR Spectroscopy: Proton NMR confirms the methyl group at position 5 and the aromatic protons of the pyrrolo[3,2-d]pyrimidine core. Typical chemical shifts for the methyl group appear near 3.7-4.0 ppm.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight, confirming the presence of chlorine and iodine atoms.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with yields typically above 75% for each key step.
- X-ray Crystallography: Occasionally employed to confirm the regiochemistry of halogen substitution.
Comparative Notes on Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Reductive dehalogenation + Iodination | High regioselectivity, good yields | Requires careful control to avoid over-reduction |
| Direct iodination of pyrrolo[3,2-d]pyrimidine | Simpler, fewer steps | Lower regioselectivity, possible side reactions |
| N-Methylation post-iodination | Stabilizes molecule, facilitates further reactions | Requires handling of methylating agents |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine?
The synthesis typically involves multi-step halogenation and cyclization. For example:
- Cyclization : React a cyanoacetate derivative with formamidine to form the pyrrolo-pyrimidine core .
- Halogenation : Introduce iodine and chlorine via electrophilic substitution or metal-catalyzed coupling. notes that iodination often requires controlled conditions (e.g., NIS in DMF at 0–25°C) to avoid over-substitution .
- Purification : Use recrystallization from ethanol-DMF mixtures to isolate the product, as described for analogous compounds in and .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl group at C5, iodine at C7). highlights characteristic shifts: pyrrole protons at δ 6.5–7.5 ppm and pyrimidine carbons at ~150–160 ppm .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ matching C₇H₆ClIN₃).
- IR Spectroscopy : To identify NH stretches (3200–3400 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .
Q. How can purity be assessed after synthesis?
Combine HPLC (C18 column, methanol-water gradient) with elemental analysis (C, H, N % within ±0.3% of theoretical values). emphasizes consistency between calculated and experimental data to confirm purity .
Advanced Research Questions
Q. How to address discrepancies in crystallographic data during structure refinement?
- Software Tools : Use SHELXL for refinement, particularly for handling twinned crystals or high-resolution data. notes SHELXL’s robustness in resolving hydrogen bonding ambiguities .
- Hydrogen Bond Analysis : Apply graph-set analysis (as in ) to validate intermolecular interactions. For example, N–H···N bonds in the pyrrole ring should follow Etter’s rules for directional packing .
- Validation Metrics : Cross-check R-factors (<5%) and electron density maps (e.g., residual peaks <0.3 eÅ⁻³) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
